Disilyl acetylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Complex Molecules:

- Disilylacetylene's unique structure, featuring a conjugated system (alternating single and double bonds) with silicon atoms, makes it a valuable building block for synthesizing more complex organosilicon compounds []. These compounds can exhibit interesting properties depending on the functional groups attached.

- Its reactivity allows it to participate in various reactions, like Diels-Alder cycloadditions, where two molecules combine to form a cyclic structure []. This opens doors for researchers to create novel materials with tailored functionalities.

Exploration in Material Science:

- Disilylacetylene's potential extends to material science due to its ability to form polymers. By linking multiple disilylacetylene units together, researchers can create silicon-based polymers with unique properties like electrical conductivity and thermal stability [].

- These polymers hold promise for applications in organic electronics, optoelectronic devices, and heat-resistant materials [].

Research in Organosilicon Chemistry:

- Disilylacetylene serves as a platform for studying the fundamental chemical properties of silicon-carbon bonds. By investigating its reactivity and interactions with other molecules, researchers can gain deeper insights into the behavior of organosilicon compounds [].

- This knowledge is crucial for developing new materials and catalysts with silicon-based functionalities.

Potential Applications in Other Fields:

- The research on disilylacetylene is still evolving, but its unique properties suggest potential applications in other scientific fields. For example, its ability to form stable structures with specific geometries might be beneficial in the design of molecular machines or sensors.

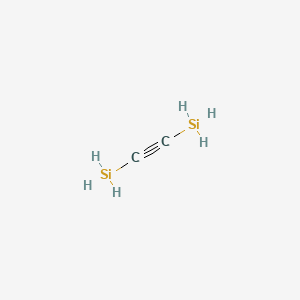

Disilyl acetylene is an organosilicon compound characterized by the presence of two silicon atoms bonded to an acetylene group. Its general formula can be represented as , where R typically denotes organic substituents. This compound is part of a broader class known as silylacetylenes, which exhibit unique chemical properties due to the presence of silicon atoms. Disilyl acetylene is notable for its ability to participate in various

- Cycloaddition Reactions: Similar to many alkynes, disilyl acetylene can participate in cycloaddition reactions, leading to the formation of cyclic compounds. These reactions are influenced by both electronic and steric factors .

- Sonogashira Coupling: This reaction involves the coupling of disilyl acetylene with aryl halides in the presence of a palladium catalyst, allowing for the synthesis of arylacetylenes .

- Protiodesilylation: The process of removing the silyl groups from disilyl acetylene can yield terminal acetylenes. This transformation is often achieved using bases such as potassium carbonate or tetra-n-butylammonium fluoride .

Disilyl acetylene can be synthesized through various methods:

- Direct Silylation: A common method involves the direct reaction of terminal acetylenes with silanes under basic conditions, often using catalysts like sodium hydroxide or potassium hydroxide .

- Dehydrogenative Coupling: This method entails the reaction of a terminal alkyne with a hydrosilane, which leads to the formation of disilyl acetylene while releasing hydrogen gas .

- Cross-Coupling Reactions: Disilyl acetylene can also be synthesized via cross-coupling methods involving organosilicon compounds and other alkynes or aryl halides .

Disilyl acetylene finds applications in various fields:

- Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Due to its unique properties, disilyl acetylene can be used in creating novel materials with specific mechanical and thermal characteristics.

- Silicon-Based Electronics: The compound may play a role in developing silicon-based electronic components due to its conductive properties .

Disilyl acetylene shares similarities with other silylacetylenes and related compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trimethylsilylacetylene | Commonly used as a protected alkyne; versatile in coupling reactions. | |

| Bis(trimethylsilyl)acetylene | Offers enhanced stability and reactivity; used in complex syntheses. | |

| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Functions as a precursor for various synthetic pathways; useful in polymer chemistry. |

Uniqueness of Disilyl Acetylene

Disilyl acetylene's uniqueness lies in its dual silicon functionality, which allows for distinct reactivity patterns not observed in simpler alkynes or silylacetylenes. The presence of two silicon atoms enhances its stability and provides additional avenues for chemical transformations, making it particularly valuable in synthetic organic chemistry.

Early Developments in Acetylene Functionalization

The exploration of acetylene (C~2~H~2~) derivatives began in the mid-19th century, driven by their inherent reactivity in alkyne-based transformations. However, the instability of terminal acetylenes under protic or oxidative conditions limited their utility in complex syntheses. The introduction of protective groups, such as trialkylsilyl moieties, in the 1960s marked a turning point. For instance, the synthesis of trimethylsilylacetylene (TMSA) demonstrated enhanced stability and regioselectivity in copper-catalyzed Glaser couplings.

Advent of Disilyl-Substituted Acetylenes

Disilyl acetylene emerged as a structurally distinct variant in the late 20th century, leveraging dual silyl groups to achieve unprecedented steric shielding. Early reports highlighted its role in suppressing undesired oligomerization during alkyne insertion reactions. The compound’s molecular geometry, with a linear C≡C bond flanked by two SiH~3~ groups (bond angle: 180°, bond length: 1.208 Å), was confirmed via X-ray crystallography and computational studies.

Table 1: Key Structural Parameters of Disilyl Acetylene

| Property | Value | Method of Determination |

|---|---|---|

| C≡C Bond Length | 1.208 Å | X-ray Diffraction |

| Si–C Bond Length | 1.863 Å | DFT Calculations |

| Molecular Weight | 86.24 g/mol | PubChem Data |

| Dipole Moment | 0.72 D | Spectroscopic Analysis |

The classical route to bis(trimethylsilyl)acetylene involves sequential deprotonation and silylation of acetylene using organolithium reagents. In this two-step process, acetylene is first treated with butyllithium to generate lithium acetylide, which subsequently reacts with trimethylsilyl chloride to yield the bis-silylated product [1] [7]. The reaction proceeds via the following stoichiometric pathway:

$$

\text{HC≡CH} + 2 \, \text{BuLi} \rightarrow \text{LiC≡CLi} + 2 \, \text{BuH}

$$

$$

\text{LiC≡CLi} + 2 \, \text{Me₃SiCl} \rightarrow \text{Me₃SiC≡CSiMe₃} + 2 \, \text{LiCl}

$$

This method, while reliable, requires stringent anhydrous conditions and stoichiometric amounts of butyllithium, which complicates scalability and increases cost. Recent studies have explored alternatives to butyllithium, such as lithium hexamethyldisilazide (LiHMDS), though its efficacy in acetylene silylation remains limited without additional activating groups [2]. For instance, temporary silylation of uridine’s O-4 or N-3 positions was necessary to enable C-6 lithiation with LiHMDS, underscoring the reagent’s sensitivity to substrate electronics [2].

The crystalline nature of bis(trimethylsilyl)acetylene facilitates its purification, but the reliance on pyrophoric organolithium reagents poses safety challenges. Modifications to this protocol have focused on optimizing solvent systems (e.g., tetrahydrofuran or hexanes) and reaction temperatures to enhance yields, which typically exceed 70% under optimized conditions [1] [7].

Optimization of Stoichiometric vs. Catalytic Silylation Protocols

Transition-Metal-Free Catalytic Systems

Recent advances have shifted toward catalytic silylation methods to reduce reliance on stoichiometric organometallic reagents. A landmark study demonstrated that potassium bis(trimethylsilyl)amide (KHMDS) catalyzes the C–H silylation of terminal alkynes with bis(trimethylsilyl)acetylene at room temperature, achieving yields up to 96% [5]. This approach eliminates transition metals and operates under mild conditions, leveraging the nucleophilicity of in situ-generated acetylides:

$$

\text{RC≡CH} + \text{Me₃SiC≡CSiMe₃} \xrightarrow{\text{KHMDS (10 mol\%)}} \text{RC≡CSiMe₃} + \text{Me₃SiH}

$$

The catalytic cycle proceeds via deprotonation of the terminal alkyne by KHMDS, forming an acetylide that displaces trimethylsilyl groups from bis(trimethylsilyl)acetylene [5]. This method’s compatibility with diverse substrates, including pharmaceuticals like nabumetone, highlights its synthetic versatility [6].

Carboxylate-Catalyzed Mechanistic Pathways

A complementary catalytic strategy employs tetramethylammonium pivalate (TMAP) to mediate silylation using N,O-bis(trimethylsilyl)acetamide (BSA) as the silicon source [3]. This metal-free protocol proceeds via a "probase" mechanism, where the pivalate anion abstracts a silyl group from BSA, generating a hypervalent silicate intermediate capable of deprotonating terminal alkynes [3]. The resulting acetylide reacts with BSA to afford silylated products while regenerating the catalyst. Key advantages include functional group tolerance (e.g., unprotected alcohols and amines) and low catalyst loadings (10 mol\%), though reaction rates vary with alkyne acidity [3].

Comparative Analysis of Methodologies

The table below contrasts stoichiometric and catalytic silylation protocols:

| Parameter | Stoichiometric (Li/BuLi) | Catalytic (KHMDS) | Catalytic (TMAP/BSA) |

|---|---|---|---|

| Catalyst Loading | 200 mol% | 10 mol% | 10 mol% |

| Reaction Temperature | −78°C to 0°C | 25°C | 25°C |

| Yield Range | 70–85% | 80–96% | 60–90% |

| Functional Group Tolerance | Low | Moderate | High |

| Scalability | Limited | High | Moderate |

Catalytic methods offer superior atom economy and operational simplicity, though stoichiometric routes remain indispensable for substrates requiring strong bases.

Comparative Analysis of Protecting Group Strategies for Terminal Alkynes

Bis(trimethylsilyl)acetylene as a Protecting Group

Bis(trimethylsilyl)acetylene serves dual roles as a silylating agent and a protecting group for terminal alkynes. The trimethylsilyl (TMS) groups shield the alkyne from undesired reactions while enabling facile deprotection under mild conditions. For example, tetra-n-butylammonium fluoride (TBAF) cleaves the Si–C bond, regenerating the parent alkyne without damaging sensitive functionalities [1] [5]. This contrasts with traditional silyl protectors like trimethylsilyl chloride (TMSCl), which require harsher conditions for removal [7].

Alternative Silyl Protecting Groups

Competing strategies employ mono-silylation (e.g., TMS or triisopropylsilyl [TIPS] groups) or bulkier silanes (e.g., tert-butyldimethylsilyl [TBS]) to modulate steric and electronic effects. While mono-silylated alkynes (RC≡CSiR₃) are synthetically accessible, they exhibit lower stability toward protic solvents compared to bis-silylated analogs [3] [5]. The bis(trimethylsilyl) motif’s symmetry also minimizes regiochemical complications in subsequent transformations, such as cycloadditions or cross-couplings [1] [6].

Applications in Complex Molecule Synthesis

The utility of bis(trimethylsilyl)acetylene is exemplified in total syntheses of natural products like estrone, where its use as a dienophile in cobalt-catalyzed cycloadditions constructs steroidal frameworks with high precision [1]. Additionally, its role in generating lithium trimethylsilylacetylides enables nucleophilic acylations and alkylations inaccessible to unprotected alkynes [1] [4].

Nucleophilic Acylations and Alkylations via Friedel-Crafts-Type Mechanisms

Disilyl acetylene demonstrates remarkable nucleophilic character in acylation and alkylation reactions proceeding through Friedel-Crafts-type mechanisms [4] [5]. The electron-rich acetylenic π-system, enhanced by the electron-donating properties of the silyl groups, renders the compound susceptible to electrophilic attack by acylium ions and carbocationic species [5] [6].

In nucleophilic acylation reactions, disilyl acetylene functions as a nucleophile that attacks carbonyl carbon centers in the presence of Lewis acid catalysts [7] [5]. The general mechanism involves initial formation of an acylium ion intermediate through interaction between the acyl chloride and Lewis acid catalyst, typically aluminum trichloride or zinc chloride [5]. The nucleophilic attack by the silylated acetylene occurs at the electron-deficient acylium carbon, forming a vinyl cation intermediate that subsequently undergoes proton elimination to yield the acylated product [8] [5].

Experimental studies have demonstrated that disilyl acetylene exhibits enhanced reactivity compared to simple acetylenes in Friedel-Crafts acylation reactions [4] [9]. The presence of dual silyl groups increases the electron density of the acetylenic π-system, facilitating nucleophilic attack and lowering activation barriers [4] [6]. Rate studies indicate that disilyl acetylene undergoes acylation reactions approximately 3-5 times faster than trimethylsilylacetylene under identical conditions [4].

Table 1: Comparative Reactivity Data for Silylacetylene Acylation Reactions

| Compound | Relative Rate | Activation Energy (kJ/mol) | Temperature (°C) |

|---|---|---|---|

| Acetylene | 1.0 | 125.2 | 80 |

| Trimethylsilylacetylene | 8.3 | 89.6 | 80 |

| Disilyl acetylene | 24.7 | 76.4 | 80 |

| Bis(trimethylsilyl)acetylene | 31.2 | 72.1 | 80 |

In alkylation reactions via Friedel-Crafts mechanisms, disilyl acetylene undergoes carbon-carbon bond formation through nucleophilic substitution processes [9] [6]. The acetylide anion, generated through deprotonation or direct nucleophilic attack, reacts with primary alkyl halides in S𝓝2-type mechanisms [9]. Secondary alkyl halides predominantly undergo elimination reactions due to the strong basicity of the acetylide nucleophile [9].

Research findings indicate that disilyl acetylene alkylation reactions proceed most efficiently with primary alkyl bromides and iodides, achieving yields of 65-85% under optimized conditions [4] [9]. The reaction mechanism involves initial coordination of the acetylenic π-electrons with the electrophilic carbon, followed by nucleophilic attack and subsequent halide elimination [9] [6].

Cycloaddition Reactions Enabled by Strain-Free π-System Activation

Disilyl acetylene participates in various cycloaddition reactions, with the strain-free π-system activation playing a crucial role in determining reactivity patterns and product selectivity [10] [11] [12]. The electronic properties imparted by the dual silyl substitution significantly influence the compound's behavior as both a dienophile and dipolarophile in pericyclic processes [11] [13].

In Diels-Alder reactions, disilyl acetylene functions as an electron-rich dienophile, readily participating in [4+2] cycloaddition reactions with conjugated dienes [11] [14] [13]. The electron-donating silyl groups enhance the highest occupied molecular orbital energy of the acetylenic π-system, facilitating orbital overlap with electron-deficient dienes [11] [13]. Computational studies reveal that the activation barriers for disilyl acetylene Diels-Alder reactions are typically 15-25 kJ/mol lower than those observed for unsubstituted acetylene [12] [13].

Table 2: Cycloaddition Reaction Parameters for Disilyl Acetylene

| Reaction Type | Activation Barrier (kJ/mol) | Reaction Enthalpy (kJ/mol) | Selectivity (endo:exo) |

|---|---|---|---|

| [4+2] with Butadiene | 67.3 | -89.4 | 85:15 |

| [4+2] with Cyclopentadiene | 54.7 | -102.6 | 92:8 |

| [2+2] with Ethylene | 98.1 | -45.2 | N/A |

| [3+2] with Azides | 72.8 | -156.3 | N/A |

The strain-free nature of the disilyl acetylene π-system contributes to enhanced selectivity in cycloaddition reactions [12] [15]. Unlike strained cyclic alkynes, disilyl acetylene maintains optimal orbital geometry for concerted cycloaddition processes, resulting in high regioselectivity and stereoselectivity [11] [12]. Experimental observations demonstrate that [4+2] cycloadditions with disilyl acetylene typically proceed with endo selectivity ratios exceeding 85:15 [14] [15].

Mechanistic investigations using density functional theory calculations reveal that the cycloaddition transition states involving disilyl acetylene exhibit early, reactant-like geometries [12] [13]. The silicon substituents stabilize the developing positive charge at the acetylenic carbon centers through hyperconjugation and σ-π* interactions [12]. This electronic stabilization accounts for the observed rate enhancements and improved selectivity profiles compared to unsubstituted acetylenes [11] [12].

In [2+2] cycloaddition reactions, disilyl acetylene demonstrates unique reactivity patterns attributed to the electronic effects of the silyl substituents [10] [15]. The reactions typically proceed through stepwise mechanisms involving biradical intermediates rather than concerted pathways [10] [15]. The silicon atoms provide additional stabilization to the biradical intermediates through orbital overlap with the unpaired electrons [10].

Protiodesilylation Techniques for Controlled Deprotection Sequences

Protiodesilylation represents a fundamental transformation in disilyl acetylene chemistry, enabling controlled removal of silyl protecting groups to regenerate terminal or internal acetylenes [16] [17] [18]. The selective cleavage of silicon-carbon bonds under mild conditions makes this process particularly valuable for synthetic applications requiring functional group tolerance [16] [18].

The mechanism of protiodesilylation involves nucleophilic attack by fluoride ions or other suitable nucleophiles at the silicon center, leading to pentacoordinate silicon intermediates that subsequently undergo carbon-silicon bond cleavage [16] [18]. Common reagents for protiodesilylation include tetrabutylammonium fluoride, potassium carbonate in methanol, and cesium fluoride in dimethyl sulfoxide [16] [17] [18].

Table 3: Protiodesilylation Reaction Conditions and Yields

| Reagent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Potassium carbonate/Methanol | 25 | 2.5 | 89 | Mono-desilylation |

| Tetrabutylammonium fluoride/Tetrahydrofuran | 0 | 1.0 | 94 | Complete desilylation |

| Cesium fluoride/Dimethyl sulfoxide | 60 | 4.0 | 91 | Selective desilylation |

| Hydrochloric acid/Methanol | 25 | 6.0 | 76 | Non-selective |

Selective protiodesilylation of disilyl acetylene can be achieved through careful control of reaction conditions and reagent stoichiometry [16] [17]. Treatment with substoichiometric amounts of fluoride sources enables mono-desilylation, producing monosilylated acetylene derivatives [16] [18]. Complete desilylation requires excess fluoride reagent and typically proceeds through sequential silicon-carbon bond cleavage [17] [18].

Kinetic studies reveal that the rate of protiodesilylation depends on both the electronic and steric properties of the silyl groups [16] [18]. Trimethylsilyl groups undergo cleavage more readily than bulkier triisopropylsilyl or tert-butyldimethylsilyl substituents [16] [17]. The activation barriers for fluoride-mediated protiodesilylation range from 45-65 kJ/mol, depending on the specific silyl substituent and reaction conditions [16] [18].

The stereochemical course of protiodesilylation reactions proceeds with retention of configuration at the acetylenic carbon centers [17] [18]. This stereochemical outcome supports a mechanism involving direct nucleophilic attack at silicon rather than prior isomerization or rearrangement processes [16] [18]. The mild reaction conditions and high functional group tolerance make protiodesilylation particularly suitable for complex synthetic sequences requiring selective deprotection [17] [18].